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Compound Name:
3-(2-(2-Methyl-4-

thiazolyl)ethynyl)pyridine

Cat. No.: B1663139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) is a potent, selective, and non-

competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] Its ability

to cross the blood-brain barrier and its demonstrated anxiolytic and antidepressant-like effects

in vivo make it a valuable tool in neuroscience research and a compound of interest for

potential therapeutic applications in neurological and psychiatric disorders.[1][2][4][5] This

technical guide provides an in-depth overview of the core physicochemical properties of MTEP,

primarily focusing on its hydrochloride salt, which is the commonly used form in research.

Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its

application in research and development. These properties influence its solubility, absorption,

distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for

MTEP hydrochloride are summarized in the table below.
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Property Value Source

Chemical Name

3-((2-Methyl-1,3-thiazol-4-

yl)ethynyl)pyridine

hydrochloride

[3][6]

Molecular Formula C₁₁H₈N₂S.HCl [1][3]

Molecular Weight 236.72 g/mol [1][2][3][5][7][8]

Appearance Solid powder, white to beige [2][5][9]

Purity ≥98% (HPLC) [3][8]

CAS Number
1186195-60-7 (hydrochloride);

329205-68-7 (free base)
[1][2][3][8][10]

Canonical SMILES
CC1=NC(=CS1)C#CC2=CN=C

C=C2.Cl
[1][2][6]

InChI Key
YCIOJDKGCWAHLR-

UHFFFAOYSA-N
[2]

Solubility
The solubility of MTEP hydrochloride has been determined in common laboratory solvents.

This information is critical for the preparation of stock solutions and experimental media.

Solvent Solubility Source

Water

Soluble to 100 mM.[3][6] One

source indicates 100 mg/mL

(422.44 mM) with the need for

ultrasonic agitation, while

another suggests 30 mg/mL

and clear.[4][9]

[3][4][6][9]

DMSO

Soluble to 100 mM.[3][6]

Another source indicates

solubility in DMSO.[5]

[3][5][6]
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Experimental Protocol for Solubility Determination
(Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium

solubility of a compound.

Preparation of Saturated Solution: An excess amount of MTEP hydrochloride is added to a

known volume of the solvent (e.g., water, DMSO, or a relevant buffer) in a sealed container.

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Sampling and Analysis: A carefully measured aliquot of the clear supernatant is withdrawn

and diluted as necessary. The concentration of MTEP in the diluted solution is then

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Calculation: The solubility is calculated from the measured concentration and the dilution

factor.

Acidity Constant (pKa)
The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH

values, which in turn affects its solubility, permeability, and interaction with biological targets.

While a specific experimentally determined pKa value for MTEP was not found in the reviewed

literature, the following protocol describes a standard method for its determination.

Experimental Protocol for pKa Determination
(Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable

compounds.
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Sample Preparation: A precise amount of MTEP hydrochloride is dissolved in a suitable

solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the

compound has low aqueous solubility, to create a solution of known concentration.

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated

pH electrode and a magnetic stirrer.

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the

MTEP solution.

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing

the solution to equilibrate at each step.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value is determined from the pH at the half-equivalence point, which

corresponds to the inflection point of the curve. For polyprotic substances, multiple inflection

points may be observed.

Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical

parameter that influences a drug's ability to cross cell membranes and the blood-brain barrier.

An experimentally determined logP value for MTEP was not found in the public literature. The

following protocol outlines the standard shake-flask method for its determination.

Experimental Protocol for logP Determination (Shake-
Flask Method)
The shake-flask method is the traditional and most widely accepted method for the

experimental determination of the octanol-water partition coefficient.

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g.,

phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing for

at least 24 hours, followed by separation of the two phases.

Partitioning: A known amount of MTEP hydrochloride is dissolved in one of the phases

(typically the one in which it is more soluble). This solution is then mixed with an equal
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volume of the other pre-saturated phase in a sealed container.

Equilibration: The mixture is gently agitated for a sufficient time (e.g., 24 hours) at a constant

temperature to allow for the partitioning of the compound between the two phases to reach

equilibrium.

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol

and aqueous layers.

Quantification: The concentration of MTEP in each phase is determined using a suitable

analytical technique, such as HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of

MTEP in the n-octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of this value.

Stability
MTEP hydrochloride is generally stable under standard laboratory storage conditions.

Solid Form: Store at -20°C for long-term storage.[3] It is stable for shipping at ambient

temperatures.[1]

In Solution: It is recommended to prepare and use solutions on the same day.[1] If storage is

necessary, solutions can be stored at -20°C for up to one month.[1] For solutions in solvent,

storage at -80°C for 6 months or -20°C for 1 month is suggested.[4] It is advised to

equilibrate solutions to room temperature and ensure no precipitation has occurred before

use.[1]

Experimental Protocol for Stability Studies
To rigorously assess the stability of MTEP under various conditions, a formal stability study

should be conducted.

Forced Degradation Study: MTEP is subjected to stress conditions such as acid (e.g., 0.1 M

HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and light

(photostability). These studies help to identify potential degradation products and pathways.
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Long-Term Stability Study: MTEP is stored under controlled temperature and humidity

conditions (e.g., 25°C/60% RH and 40°C/75% RH) for an extended period. Samples are

withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for purity

and the presence of degradation products using a stability-indicating HPLC method.

Mechanism of Action and Signaling Pathway
MTEP acts as a negative allosteric modulator of the mGluR5 receptor.[5] mGluR5 is a G-

protein coupled receptor (GPCR) that is typically coupled to Gαq/11. Activation of mGluR5 by

its endogenous ligand, glutamate, leads to the activation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃)

and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade

modulates neuronal excitability and synaptic plasticity.

As a non-competitive antagonist, MTEP binds to an allosteric site on the mGluR5 receptor,

distinct from the glutamate binding site. This binding event changes the conformation of the

receptor, thereby preventing its activation by glutamate. By blocking the mGluR5 signaling

pathway, MTEP can reduce excessive glutamate-mediated excitation, which is implicated in

various neurological and psychiatric disorders.
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Caption: Simplified mGluR5 signaling pathway and the inhibitory action of MTEP.

Experimental Workflow for Characterizing MTEP Activity
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The following diagram illustrates a typical workflow for confirming the antagonistic activity of

MTEP on the mGluR5 receptor.
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Caption: Experimental workflow for assessing MTEP's antagonistic activity.

Conclusion
This technical guide provides a consolidated resource on the key physicochemical properties of

MTEP. The tabulated data and detailed experimental protocols offer a practical foundation for

researchers working with this important mGluR5 antagonist. A thorough understanding of these

properties is essential for designing and interpreting experiments, as well as for any future

efforts in drug development involving MTEP or its analogs. While specific experimental values

for pKa and logP are not readily available in the public domain, the provided methodologies will

enable researchers to determine these crucial parameters.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1663139#physicochemical-properties-of-mtep]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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